Cas no 66644-68-6 (Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester)
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester
- ethyl 2-(3-methylphenyl)-2-oxoacetate
- Ethyl 3-methylbenzoyl formate
- 2-(3-methylphenyl)-2-oxoacetic acid ethyl ester
- ethyl (3-methylphenyl)(oxo)acetate
- ethyl (3-methylphenyl)-2-oxoacetate
- ethyl 2-oxo-2-(3-tolyl)acetate
- ethyl 3-methylphenylglyoxylate
- m-tolyl-glyoxylic acid ethyl ester
- m-Tolyl-glyoxylsaeure-aethylester
- Ethyl 2-oxo-2-(m-tolyl)acetate
- 66644-68-6
- A835509
- ETHYL 3-METHYLBENZOYLFORMATE
- DTXSID40374535
- ethyl 3-methylbenzoylformate, AldrichCPR
- CS-0298742
- oxo-m-tolylacetic acid ethyl ester
- ethyl 2-oxo-2-m-tolylacetate
- (m-tolyl)glyoxylic acid ethyl ester
- Benzeneacetic acid,3-methyl-a-oxo-,ethyl ester
- MFCD01311168
- ethyl 2-(m-tolyl)-2-oxo-acetate
- EN300-43486
- 3-Methyl-oxo-benzeneacetic acid ethyl ester
- KSCQWCKUWIRNOQ-UHFFFAOYSA-N
- ETHYL3-METHYLBENZOYLFORMATE
- AKOS006223929
- SCHEMBL2007367
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- MDL: MFCD01311168
- Inchi: 1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
- InChI Key: KSCQWCKUWIRNOQ-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=CC=C(C)C=1)=O)=O)CC
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 90°C/0.1mm
- Flash Point: 129.3±18.7 °C
- Refractive Index: 1.512
- PSA: 43.37000
- LogP: 1.74080
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB167040-1 g |
Ethyl 3-methylbenzoylformate; 96% |
66644-68-6 | 1g |
€328.10 | 2022-06-02 | ||
| abcr | AB167040-5 g |
Ethyl 3-methylbenzoylformate; 96% |
66644-68-6 | 5g |
€1,013.50 | 2022-06-02 | ||
| Enamine | EN300-43486-0.05g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 0.05g |
$1104.0 | 2023-02-10 | ||
| Enamine | EN300-43486-0.1g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 0.1g |
$1157.0 | 2023-02-10 | ||
| Enamine | EN300-43486-0.25g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 0.25g |
$1209.0 | 2023-02-10 | ||
| Enamine | EN300-43486-0.5g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 0.5g |
$1262.0 | 2023-02-10 | ||
| Enamine | EN300-43486-1.0g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-43486-2.5g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 2.5g |
$2575.0 | 2023-02-10 | ||
| Enamine | EN300-43486-5.0g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 5.0g |
$3812.0 | 2023-02-10 | ||
| Enamine | EN300-43486-10.0g |
ethyl 2-(3-methylphenyl)-2-oxoacetate |
66644-68-6 | 10.0g |
$5652.0 | 2023-02-10 |
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester Suppliers
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester
Comprehensive Analysis of Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester (CAS No. 66644-68-6)
Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester (CAS No. 66644-68-6) is an organic compound widely utilized in pharmaceutical and fragrance industries. This ester derivative is characterized by its unique molecular structure, combining a benzene ring with an ethyl ester group and a 3-methyl-a-oxo substitution. Its versatility makes it a subject of interest for researchers exploring synthetic pathways and bioactive applications.
In recent years, the demand for specialty esters like Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester has surged due to their role in flavor and fragrance formulations. Consumers are increasingly drawn to products with natural-inspired scents, driving innovation in this sector. The compound’s low volatility and stability under varying pH conditions make it ideal for long-lasting perfumes and cosmetic additives.
From a synthetic chemistry perspective, CAS No. 66644-68-6 is often synthesized via esterification reactions involving 3-methyl-a-oxo-benzeneacetic acid and ethanol. Researchers emphasize green chemistry approaches to reduce byproducts, aligning with global trends toward sustainable manufacturing. Questions like "How to optimize yield in ester synthesis?" or "What catalysts improve reaction efficiency?" are frequently explored in academic forums.
The compound’s spectroscopic properties (e.g., IR and NMR spectra) are critical for quality control. Analytical chemists prioritize HPLC and GC-MS techniques to verify purity, addressing common queries such as "How to detect impurities in ester compounds?" These methods ensure compliance with industry standards for cosmetic and pharmaceutical excipients.
Emerging applications of Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester include its use in biodegradable polymers and encapsulation technologies. With growing interest in eco-friendly materials, studies focus on modifying its structure to enhance compatibility with bioplastics. This aligns with searches like "Esters in sustainable packaging" or "Green alternatives for synthetic additives."
Regulatory frameworks such as REACH and FDA guidelines classify this compound as safe for controlled use. However, manufacturers must adhere to GLP (Good Laboratory Practices) during production. Discussions on regulatory compliance often cite CAS No. 66644-68-6 as a benchmark for ester safety profiles.
In conclusion, Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester exemplifies the intersection of industrial utility and scientific innovation. Its adaptability to market trends—from fragrance design to sustainability—ensures its relevance in future research and commercial applications.
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